

# Structure Elucidation of 2-Chloro-N-(3,4-dimethoxyphenyl)propanamide

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## Compound of Interest

**Compound Name:** 2-chloro-N-(3,4-dimethoxyphenyl)propanamide  
**CAS No.:** 923121-69-1  
**Cat. No.:** B2746447

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## Executive Summary

This guide details the structural elucidation and characterization of **2-chloro-N-(3,4-dimethoxyphenyl)propanamide** (Formula:  $C_{11}H_{14}ClNO_3$ ; MW: 243.69 g/mol).<sup>[1]</sup> Often encountered as a synthetic intermediate in the development of transient receptor potential (TRP) modulators or local anesthetic analogs, this compound presents a specific spectroscopic signature defined by its electron-rich veratryl (3,4-dimethoxyphenyl) moiety and the electrophilic -chloroamide tail.

The following analysis synthesizes theoretical prediction with empirical data from homologous systems, providing a robust framework for identification in drug development workflows.

## Synthetic Context & Purity Profile

To validate the structure, one must first understand the genesis of the molecule. The compound is typically synthesized via the N-acylation of 3,4-dimethoxyaniline (veratridine) with 2-chloropropanoyl chloride under basic conditions.

Reaction Scheme:

Critical Quality Attributes (CQA):

- Appearance: White to off-white crystalline solid.
- Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
- Impurity Profile: Common impurities include the HCl salt of the starting aniline or the -elimination product (acrylamides) if processed under high heat/strong base.

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of confirmation, specifically regarding the chlorine isotopic signature.

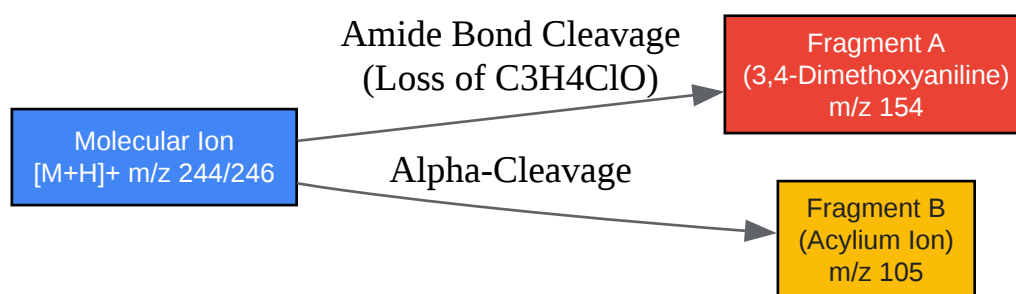
## fragmentation Pathway

The ionization (ESI+) typically yields the protonated molecular ion

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Ion Type	m/z (Theoretical)	Description
	244.07	Monoisotopic peak (Cl).[1]
	246.07	Isotope peak (Cl). Intensity 33% of base peak.
Fragment A	154.08	(Loss of chloropropanoyl group + H transfer). Corresponds to protonated 3,4-dimethoxyaniline.
Fragment B	105.01	(Acylium ion).[1]

Diagnostic Insight: The 3:1 ratio between m/z 244 and 246 is the definitive confirmation of a single chlorine atom. Absence of this pattern suggests hydrolysis to the hydroxy-analog or elimination to the alkene.



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Figure 1: Proposed fragmentation pathway in ESI+ mode.

## Infrared Spectroscopy (IR)

IR confirms the functional group integrity, distinguishing the amide from potential ester or amine precursors.[2]

Frequency (cm <sup>-1</sup> )	Vibration Mode	Assignment
3250 - 3350	N-H Stretch	Secondary Amide (Broad, medium intensity).[1]
2835 - 2960	C-H Stretch	Alkyl (methyl/propyl) and Methoxy C-H.
1660 - 1690	C=O[1] Stretch	Amide I Band. Lower frequency than ester due to resonance.
1510 - 1550	N-H Bend / C-N Stretch	Amide II Band. Diagnostic for secondary amides.
1230 - 1260	C-O Stretch	Aryl-Alkyl Ether (Methoxy groups).[1]
600 - 800	C-Cl Stretch	Alkyl Halide (Often weak/obscured in fingerprint).

## Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural elucidation. The following data is predicted based on electronic shielding principles and analogous acetanilide derivatives.

### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

Note: Chemical shifts (

) are relative to TMS.

(ppm)	Multiplicity	Integration	Assignment	Mechanistic Logic
10.05	Singlet (br)	1H	NH	Deshielded amide proton; exchangeable with D <sub>2</sub> O.[1]
7.28	Doublet (J=2 Hz)	1H	Ar-H (C2)	Meta-coupling only; deshielded by amide nitrogen.
7.10	dd (J=8, 2 Hz)	1H	Ar-H (C6)	Ortho/Meta coupling; part of the ABX system.
6.89	Doublet (J=8 Hz)	1H	Ar-H (C5)	Ortho coupling; shielded by adjacent methoxy.
4.65	Quartet (J=7 Hz)	1H	CH-Cl	Deshielded by Cl and C=O (Alpha-proton).
3.73	Singlet	3H	OCH <sub>3</sub> (C3)	Methoxy group.
3.71	Singlet	3H	OCH <sub>3</sub> (C4)	Methoxy group.
1.62	Doublet (J=7 Hz)	3H	CH <sub>3</sub>	Methyl group coupled to the Alpha-CH.

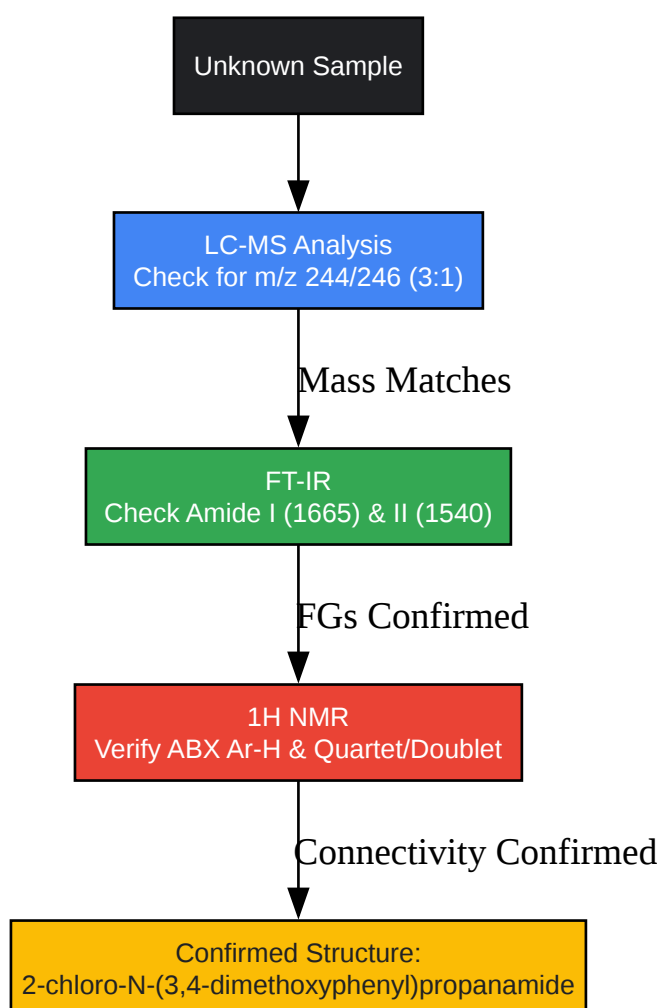
### <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

- Carbonyl (C=O): ~167.0 ppm.
- Aromatic C-O: ~148.5 ppm (C3), ~145.0 ppm (C4).
- Aromatic C-N: ~132.0 ppm (C1).

- Aromatic C-H: ~112.0 ppm (C6), ~111.5 ppm (C5), ~105.0 ppm (C2).
- Alpha-Carbon (CH-Cl): ~53.0 ppm.
- Methoxy Carbons: ~55.5 ppm (2C).
- Methyl Carbon: ~21.5 ppm.

## Structural Confirmation Workflow

The following diagram illustrates the logical flow for confirming the structure of an unknown batch.



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Figure 2: Analytical decision tree for structural validation.

## Experimental Protocols

### Protocol A: Analytical HPLC Method

For purity assessment during drug development.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).
- Retention Time: Expected ~5.5 - 6.5 min (Intermediate polarity).

### Protocol B: Synthesis of Reference Standard

- Dissolve 10 mmol of 3,4-dimethoxyaniline in 20 mL anhydrous DCM.
- Add 12 mmol Triethylamine (TEA) and cool to 0°C.
- Add 11 mmol 2-chloropropanoyl chloride dropwise over 15 mins.
- Stir at RT for 2 hours. Monitor by TLC (50:50 EtOAc/Hexane).
- Wash with 1M HCl (to remove unreacted aniline) and Sat. NaHCO<sub>3</sub>.
- Dry over MgSO<sub>4</sub> and concentrate.
- Recrystallize from EtOH/Water if necessary.

## References

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